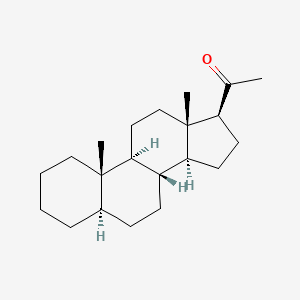

5alpha-Pregnan-20-one

Description

Structure

3D Structure

Properties

CAS No. |

848-62-4 |

|---|---|

Molecular Formula |

C21H34O |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h15-19H,4-13H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 |

InChI Key |

RSRDWHPVTMQUGZ-QYYVTAPASA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Biosynthesis and Endogenous Production of 5α Pregnane Steroids

Precursor Pathways for 5α-Pregnane-3,20-dione Synthesis

5α-pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP), is a key intermediate in the synthesis of other important 5α-pregnane steroids. chemicalbook.com It is an endogenous progestogen and neurosteroid synthesized from progesterone (B1679170). chemicalbook.com

The primary precursor for the synthesis of 5α-pregnane-3,20-dione is progesterone . chemicalbook.comnih.gov This conversion is a reduction reaction that targets the double bond in the A-ring of the steroid structure.

Another significant precursor, 17α-hydroxyprogesterone (17-OHP) , serves as a substrate in an alternative route known as the "backdoor pathway" of androgen synthesis. wikipedia.orgwikipedia.org In this pathway, 17-OHP is 5α-reduced to form 5α-pregnan-17α-ol-3,20-dione, bypassing the conventional intermediates like androstenedione and testosterone to ultimately produce 5α-dihydrotestosterone (DHT). wikipedia.orgwikipedia.org

The crucial enzymatic step of 5α-reduction is catalyzed by the 5α-reductase (5α-R) enzyme system. nih.gov There are two primary isoforms of this enzyme, encoded by the SRD5A1 and SRD5A2 genes, respectively. wikipedia.org

5α-Reductase Type 1 (SRD5A1): This isoform is expressed in various tissues, including the brain, skin, and liver. nih.govwikipedia.org Studies have confirmed its role in progesterone metabolism and the catalysis of 5α-reduction. cancer-genetics.org

5α-Reductase Type 2 (SRD5A2): This isoform is predominantly expressed in androgen-sensitive tissues such as the prostate gland, seminal vesicles, and genital skin. wikipedia.org

Both SRD5A1 and SRD5A2 can catalyze the reduction of progesterone and 17-OHP. wikipedia.orgcancer-genetics.org While the role of SRD5A1 in this process is well-established, there has been some debate about the efficiency of SRD5A2 with these substrates. However, more recent research has shown that recombinant human SRD5A1 and SRD5A2 can reduce 17-OHP at rates comparable to the reduction of progesterone. wikipedia.org The expression of these enzymes can be altered in pathological conditions; for instance, in breast carcinoma, the expression of both SRD5A1 and SRD5A2 is elevated compared to normal tissue. nih.gov

Biosynthesis of 3α-Hydroxy-5α-Pregnan-20-one (Allopregnanolone) from 5α-Pregnane-3,20-dione

The conversion of 5α-pregnane-3,20-dione (5α-DHP) to 3α-hydroxy-5α-pregnan-20-one, commonly known as allopregnanolone (B1667786), is the final step in this specific biosynthetic pathway. nih.govwikipedia.org Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor. nih.gov

This conversion is facilitated by the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs), which belong to the aldo-keto reductase (AKR) superfamily. nih.govjohnshopkins.edu These enzymes catalyze the reduction of the 3-oxo group of 5α-DHP to a 3α-hydroxyl group. nih.gov

Several isoforms are involved in this process:

AKR1C2 (Type 3 3α-HSD): This enzyme is found in steroidogenic tissues and the central nervous system and is responsible for the conversion of 5α-DHP to allopregnanolone. nih.govresearchgate.net It can also convert 5α-dihydrotestosterone (DHT) to 5α-androstane-3α,17β-diol. nih.gov

AKR1C4 (Type 1 3α-HSD): This isoform is predominantly found in the liver and is highly efficient in forming 5α-tetrahydrosteroids. johnshopkins.edu It also participates in the reduction of 5α-DHP. researchgate.net

HSD17B6 (17β-hydroxysteroid dehydrogenase 6): This enzyme also possesses 3α-HSD activity and is involved in the biosynthesis of 5α-pregnane-3α,17α-diol-20-one from 5α-pregnan-17α-ol-3,20-dione. wikipedia.org

The expression of these enzymes can be reduced in certain disease states. For example, in breast cancer tissue, the expression of AKR1C2 and AKR1C3 is lower compared to normal tissue, which contributes to altered progesterone metabolism. nih.gov

The table below summarizes research findings on the biosynthesis rates of 5α-DHP and allopregnanolone in the mouse frontal cortex under different conditions, illustrating the impact of the rate-limiting step.

| Condition | 5α-DHP Biosynthesis Rate (pmol·g⁻¹·h⁻¹) | Allopregnanolone Biosynthesis Rate (pmol·g⁻¹·h⁻¹) |

|---|---|---|

| Group-housed (Control) | 27 ± 3.1 | Similar decrease noted |

| Socially isolated | 9.4 ± 0.90 | Similar decrease noted |

Tissue and Organ-Specific Production of 5α-Pregnane Steroids

The synthesis of 5α-pregnane steroids is not confined to a single organ but occurs in various central and peripheral locations. The steroid precursors are primarily synthesized in the gonads and adrenal glands. nih.gov

Brain: The brain can synthesize neurosteroids de novo from cholesterol or from circulating steroid precursors. nih.govbioscientifica.com Allopregnanolone synthesis has been identified in several brain regions, including the cortex, hippocampus, olfactory bulb, amygdala, and thalamus. nih.govwikipedia.org Within these regions, the synthesizing enzymes are localized to specific neurons, such as glutamatergic principal neurons. nih.gov Studies in human brains have shown regional differences in steroid concentrations, with the highest levels of 5α-DHP and allopregnanolone found in the substantia nigra and basal hypothalamus. nih.gov

Adrenal Glands: The fetal adrenal gland contains all the necessary enzymes for progesterone synthesis and its metabolism to 5α-reduced neurosteroids like allopregnanolone. bioscientifica.com However, in adults, basal brain concentrations of allopregnanolone appear to be independent of adrenal sources. bioscientifica.com

Pineal Gland: The pineal gland is a major site of neurosteroid production, producing allopregnanolone in exceedingly high amounts compared to other brain regions. frontiersin.org

The table below presents data on the concentrations of progesterone and its 5α-reduced metabolites in different regions of the human female brain.

| Brain Region | Progesterone (ng/g) | 5α-DHP (ng/g) | Allopregnanolone (ng/g) |

|---|---|---|---|

| Amygdala | Highest Levels | - | - |

| Cerebellum | Highest Levels | - | - |

| Hypothalamus | Highest Levels | - | - |

| Substantia Nigra | - | Highest Levels | Highest Levels |

| Basal Hypothalamus | - | Highest Levels | Highest Levels |

Central Nervous System (Neurosteroidogenesis)

The central nervous system (CNS) is capable of synthesizing steroids de novo from cholesterol or by metabolizing steroid precursors from peripheral sources, a process known as neurosteroidogenesis. nih.govoup.com These locally synthesized steroids are termed neurosteroids. The brain expresses the necessary enzymes for the production of 5α-pregnane steroids. nih.govnih.gov

The primary pathway in the CNS begins with progesterone, which can be synthesized locally or taken up from circulation. Progesterone is then converted by the enzyme 5α-reductase (primarily type I) into 5α-dihydroprogesterone (5α-pregnane-3,20-dione). nih.gov Subsequently, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces 5α-dihydroprogesterone to form allopregnanolone (also known as 3α-hydroxy-5α-pregnan-20-one). nih.govwikipedia.org Allopregnanolone can be reconverted back to 5α-dihydroprogesterone, indicating a dynamic equilibrium within neural tissues. nih.gov The expression of key enzymes like P450scc and 5α-reductase has been detected in major regions of the brain, supporting its capacity for independent synthesis of these compounds. nih.gov

Peripheral Glands (Adrenals, Gonads)

The adrenal glands and gonads (testes and ovaries) are the primary sites of systemic steroid hormone production. rose-hulman.eduyoutube.com These glands synthesize large quantities of precursor steroids, such as pregnenolone, progesterone, and 17α-hydroxyprogesterone, which can be further metabolized into 5α-pregnane derivatives. glowm.comnih.gov While these glands are central to the production of glucocorticoids, mineralocorticoids, and sex hormones like testosterone and estradiol, they also contribute to the pool of substrates available for 5α-reduction in both the glands themselves and in peripheral tissues. rose-hulman.edu The expression of 5α-reductase and other necessary enzymes allows for the local conversion of C21 steroids (pregnanes) into their 5α-reduced forms within these glands. researchgate.netplos.org

Other Steroidogenic Tissues (e.g., Ovaries, Breast, Prostate, Liver)

Beyond the primary endocrine glands, several other tissues possess the enzymatic machinery for steroid synthesis and metabolism, a concept known as intracrinology.

Ovaries: The ovaries, particularly the corpus luteum, produce substantial amounts of progesterone metabolites, including 5α-dihydroprogesterone. oncohemakey.com Studies in prepubertal rats have shown that ovaries can convert progesterone into 5α-reduced C19-steroids through a pathway that involves 5α-reduced C21-steroid intermediates like 3α-hydroxy-5α-pregnan-20-one (allopregnanolone). nih.gov The ovary expresses 5α-reductase type I, enabling the local formation of these compounds. oncohemakey.com

Breast: Progesterone metabolism is an active process in breast tissue. Research has demonstrated a significant difference in this metabolism between normal and tumorous breast tissue. Tumorous tissue exhibits elevated 5α-reductase activity, which leads to significantly higher levels of 5α-pregnanes, especially 5α-pregnane-3,20-dione. nih.govresearchgate.net In contrast, non-tumorous tissue tends to produce more 4-pregnenes. nih.gov The ratio of 5α-pregnanes to 4-pregnenes is more than five times greater in tumorous tissue compared to non-tumorous tissue, suggesting a metabolic shift that favors the production of 5α-reduced steroids in breast cancer. nih.govresearchgate.net

Prostate: The prostate gland is well-known for its high expression of 5α-reductase, which is crucial for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). auajournals.org However, this enzymatic activity is not limited to androgen metabolism. The prostate is capable of de novo steroidogenesis through both the classical and "backdoor" pathways. nih.govnih.govresearchgate.net Incubation of prostate tissue with progesterone leads to a dramatic increase in the levels of 5α-pregnane derivatives, including 5-pregnan-3,20-dione and 5-pregnan-3-ol-20-one. nih.gov

| Compound | Relative Change After Incubation | Pathway Involvement |

|---|---|---|

| 5-pregnan-3,20-dione | Dramatically Increased | 5α-Pregnane Derivative |

| 5-pregnan-3-ol-20-one | Dramatically Increased | 5α-Pregnane Derivative |

| Dihydrotestosterone (DHT) | Decreased | Androgen Pathway |

Data adapted from studies on human prostate tissue homogenates incubated with progesterone for 60 minutes. nih.gov

Involvement in the Androgen Backdoor Pathway for Select 5α-Pregnane Derivatives

The androgen "backdoor pathway" is a biosynthetic route that produces the potent androgen dihydrotestosterone (DHT) while bypassing the conventional intermediates androstenedione and testosterone. wikipedia.orgwikipedia.orgnih.gov A key feature of this pathway is that 5α-reduction occurs early in the sequence, acting on C21 pregnane steroids rather than as the final step acting on testosterone. wikipedia.org

This pathway is particularly important during fetal development for male virilization. nih.govnih.gov It begins with precursors such as progesterone or, more significantly, 17α-hydroxyprogesterone (17OHP). plos.orgwikipedia.org In the backdoor pathway, 17OHP is converted by 5α-reductase type 1 (SRD5A1) into the 5α-pregnane derivative 5α-pregnan-17α-ol-3,20-dione . researchgate.netplos.orgnih.gov This intermediate is then acted upon by a 3α-hydroxysteroid dehydrogenase (such as AKR1C2 or AKR1C4) to yield another key 5α-pregnane derivative, 5α-pregnane-3α,17α-diol-20-one (17OH-allopregnanolone). researchgate.netplos.orgwikipedia.orge-apem.org

From there, the enzyme CYP17A1 (which has 17,20-lyase activity) efficiently cleaves the side chain of 5α-pregnane-3α,17α-diol-20-one to form androsterone. nih.govnih.gov Androsterone is subsequently converted to androstanediol, and a final oxidation step yields DHT. wikipedia.orgnih.govnih.gov Thus, specific 5α-pregnane-20-one derivatives are critical intermediates in this alternative route to powerful androgens.

Metabolic Pathways and Enzyme Systems Modulating 5α Pregnane Steroids

Further Metabolism and Inactivation of 5α-Pregnane-3,20-dione and 3α-Hydroxy-5α-Pregnan-20-one

Following their formation, 5α-pregnane-3,20-dione and its metabolite 3α-hydroxy-5α-pregnan-20-one (also known as allopregnanolone) undergo further metabolic conversions that render them inactive. These processes include hydroxylation, reduction, and conjugation.

Hydroxylation, the addition of a hydroxyl group (-OH) to the steroid nucleus, is a key step in the inactivation of 5α-pregnane steroids. A significant hydroxylation reaction is C6-hydroxylation. The formation of 6α-hydroxylated metabolites of 5α-dihydroprogesterone (5α-DHP) represents an extrahepatic pathway for progesterone (B1679170) metabolism. nih.gov These metabolites are not formed by the typical cytochrome P450 steroid 6α-hydroxylase found in the liver, which acts on Δ4-3-ketosteroids like progesterone but not on 5α-reduced steroids. nih.gov Instead, a distinct enzyme system is responsible for the 6α-hydroxylation of 5α-reduced 3α/β-hydroxysteroids. nih.gov The major urinary metabolites of 5α-DHP in humans are 3β,6α-dihydroxy-5α-pregnan-20-one and, to a lesser extent, 3α,6α-dihydroxy-5α-pregnan-20-one. nih.gov This indicates that 6α-hydroxylation is a significant inactivation pathway.

Additionally, other hydroxylation reactions can occur. For instance, studies have shown that 5α-reduced C21 steroids can be hydroxylated at various positions. Fungal biotransformation studies, which can mimic mammalian metabolism, have demonstrated the potential for hydroxylation at positions such as 6β and 11α on progesterone derivatives. nih.gov While not directly on 5α-pregnan-20-one, these studies highlight the enzymatic potential for diverse hydroxylations of the steroid core.

The reduction of the keto group at position C-20 by 20α-reductase (also known as 20α-hydroxysteroid dehydrogenase or AKR1C1) is another important inactivation pathway. This enzyme converts 3α-hydroxy-5α-pregnan-20-one to 5α-pregnane-3α,20α-diol. nih.gov Human AKR1C1 efficiently reduces 3α,5α-tetrahydroprogesterone (allopregnanolone) to its 20α-hydroxy metabolite. nih.gov This conversion significantly reduces the affinity of the steroid for the GABA-A receptor, thereby terminating its neuroactive effects.

The enzyme AKR1C1 is considered to play a role in decreasing neurosteroid concentrations in the human brain by inactivating 3α,5α-THP and eliminating its precursors. nih.gov

To increase their water solubility and facilitate their excretion from the body, 5α-pregnane steroids and their metabolites are conjugated to either a sulfate or a glucuronic acid molecule. This process primarily occurs in the liver. The resulting steroid sulfates and glucuronides are more readily eliminated in the urine and bile. glowm.com

Studies on the metabolism of 5α-dihydroprogesterone have shown that its major urinary metabolites, such as 3β,6α-dihydroxy-5α-pregnan-20-one and 5α-pregnane-3α,20α-diol, are excreted as glucuronide conjugates. nih.gov The analysis of urine for these metabolites typically requires treatment with β-glucuronidase to cleave the conjugate and release the free steroid for measurement. nih.gov While steroid glucuronides are more efficiently excreted in urine, steroid sulfates tend to have higher concentrations in the blood. glowm.com

Enzyme Kinetics and Substrate Specificity of 5α-Pregnane Metabolizing Enzymes

The metabolism of 5α-pregnane steroids is governed by the kinetic properties and substrate preferences of the involved enzymes. wikipedia.orgnih.gov Key enzymes in this pathway include 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).

There are two main isoforms of 5α-reductase, type 1 and type 2. oup.com Human 5α-reductase type 1 exhibits a preference for androstenedione over testosterone as a substrate. oup.com This enzyme is crucial for the conversion of progesterone to 5α-dihydroprogesterone. nih.gov

The 3α-HSD enzyme family, particularly isoforms like AKR1C1 and AKR1C2, are involved in the subsequent metabolism of 5α-pregnanes. nih.gov AKR1C1 efficiently reduces 3α,5α-THP and 5α-DHP to their 20α-hydroxy metabolites. nih.gov In contrast, AKR1C2 shows moderate 3-ketoreductase activity for 5α-DHP. nih.gov These differences in substrate specificity and catalytic efficiency determine the metabolic fate of 5α-pregnane steroids in different tissues. nih.gov

| Enzyme | Substrate(s) | Product(s) | Key Findings |

| AKR1C1 (20α-HSD) | 3α,5α-tetrahydroprogesterone (Allopregnanolone), 5α-dihydroprogesterone | 20α-hydroxy metabolites | Efficiently reduces and inactivates neuroactive steroids. nih.gov |

| AKR1C2 (3α-HSD) | 5α-dihydroprogesterone | 3α,5α-tetrahydroprogesterone (Allopregnanolone) | Exhibits moderate 3-ketoreductase activity. nih.gov |

| 5α-Reductase Type 1 | Progesterone, Androstenedione, Testosterone | 5α-dihydroprogesterone, 5α-androstanedione, 5α-dihydrotestosterone | Shows a preference for androstenedione over testosterone. oup.com |

Interconversion Dynamics Between 5α-Pregnane-3,20-dione and 3α-Hydroxy-5α-Pregnan-20-one

The conversion between 5α-pregnane-3,20-dione (5α-DHP) and 3α-hydroxy-5α-pregnan-20-one (allopregnanolone) is a reversible reaction catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs). oup.com This interconversion is a critical regulatory point in the synthesis and inactivation of the potent neuroactive steroid allopregnanolone (B1667786).

The direction of the reaction, whether it favors the formation of allopregnanolone or its oxidation back to 5α-DHP, depends on the specific 3α-HSD isoform present and the cellular environment, including the availability of cofactors like NADPH and NADP+. The enzyme progesterone 5α-reductase catalyzes the conversion of progesterone to 5α-pregnan-3,20-dione, which is then a substrate for 3α-HSD. wikipedia.org The subsequent conversion of 5α-DHP to allopregnanolone is a key activation step, as allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor. nih.gov

Regulatory Mechanisms of 5α-Pregnane Steroid Metabolism by Endogenous and Exogenous Factors

The metabolism of 5α-pregnane steroids is subject to regulation by a variety of internal and external factors, which can influence the activity and expression of the metabolizing enzymes.

Endogenous Factors:

Hormones play a significant role in regulating the enzymes involved in 5α-pregnane steroid metabolism. For instance, progesterone itself can upregulate the expression of the 5α-reductase type II gene in the female mouse brain, particularly in the hippocampus. nih.gov This suggests a positive feedback mechanism where the precursor hormone enhances its own conversion to neuroactive metabolites. The stage of the estrous cycle in rats has also been shown to affect the conversion of progesterone to 5α-pregnane-3,20-dione and 3α-hydroxy-5α-pregnan-20-one in the hypothalamus. nih.gov

Exogenous Factors:

Certain drugs and environmental compounds can also modulate the metabolism of 5α-pregnane steroids. For example, benzodiazepines have been found to noncompetitively inhibit human 3α-HSD isoenzymes (AKR1C1, AKR1C2, and AKR1C3), which could potentially influence neurosteroid metabolism. nih.govaminer.org Ethanol administration has been shown to increase the levels of 3α-hydroxy-5α-pregnan-20-one in the cerebral cortex, and this effect can be blocked by the 5α-reductase inhibitor finasteride. nih.gov This indicates that ethanol's effects may be mediated in part by an increase in the synthesis of this neuroactive steroid. nih.gov

| Regulatory Factor | Enzyme/Pathway Affected | Effect |

| Progesterone | 5α-reductase type II | Upregulation of gene expression in the female mouse brain. nih.gov |

| Estrous Cycle | Progesterone metabolism in the rat hypothalamus | Conversion rates vary with the stage of the cycle. nih.gov |

| Benzodiazepines | 3α-HSD isoenzymes (AKR1C1, AKR1C2, AKR1C3) | Noncompetitive inhibition. nih.govaminer.org |

| Ethanol | 5α-reductase pathway | Increased synthesis of 3α-hydroxy-5α-pregnan-20-one. nih.gov |

| Finasteride | 5α-reductase | Inhibition of the conversion of progesterone to 5α-reduced metabolites. nih.gov |

Molecular Pharmacology of 3α Hydroxy 5α Pregnan 20 One

Positive Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

Allopregnanolone (B1667786) is one of the most potent positive allosteric modulators of the GABA-A receptor. nih.govfrontiersin.org Unlike classic steroid hormones that act via nuclear receptors to regulate gene expression, allopregnanolone rapidly modulates neuronal activity by binding directly to the GABA-A receptor protein complex. nih.gov This interaction enhances the receptor's response to GABA, increasing the influx of chloride ions into the neuron and causing hyperpolarization, which leads to neuronal inhibition. nih.govfrontiersin.org This modulatory action is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. nih.gov

Allopregnanolone potentiates GABA-A receptor function by increasing the frequency and duration of channel opening in response to GABA. nih.gov At low, physiological (nanomolar) concentrations, it enhances GABA-mediated chloride currents. frontiersin.orgnih.gov At higher (micromolar) concentrations, it can directly activate the GABA-A receptor's chloride channel, even in the absence of GABA. nih.gov

The interaction of allopregnanolone is not uniform across all GABA-A receptors. It demonstrates a broad spectrum of action across various receptor subtypes but shows a preference for extrasynaptic receptors, particularly those containing the delta (δ) subunit. frontiersin.orgresearchgate.net This preference is a key factor in its ability to modulate tonic inhibition. The potentiation of GABA-A receptors by allopregnanolone is a non-genomic mechanism, meaning it does not require receptor binding to DNA or subsequent RNA synthesis. nih.gov

Research has identified specific binding sites for neurosteroids on the GABA-A receptor, distinct from those of other modulators. nih.gov Studies suggest the presence of at least two distinct binding sites that mediate the potentiating and direct activation effects of allopregnanolone. nih.govfrontiersin.org One critical binding site is located in a transmembrane domain at the interface between the β and α subunits (specifically the β3/α1 intersubunit site). nih.gov Another potential binding site is located within a cavity on the α subunit itself. frontiersin.org

The modulatory activity of neurosteroids like allopregnanolone has strict structural requirements:

A hydrogen bond-donating 3α-hydroxy group on the A-ring of the steroid. nih.gov

A hydrogen bond-accepting group, typically a keto group, at the C20 position on the D-ring. nih.gov

The stereochemistry at the 3α position is crucial for positive modulation; the 3β-hydroxy epimer acts as a noncompetitive antagonist. nih.govresearchgate.net

The action of allopregnanolone is also highly stereoselective. The naturally occurring enantiomer demonstrates significantly higher potency and efficacy compared to its synthetic counterpart, ent-allopregnanolone. nih.gov This enantioselectivity provides strong evidence that allopregnanolone interacts with a specific, chiral binding site on the receptor protein rather than through non-specific membrane perturbation. nih.gov In contrast, its 5β-epimer, pregnanolone, shows minimal enantioselectivity. nih.gov

| Characteristic | Description | Supporting Evidence |

|---|---|---|

| Primary Binding Site | Transmembrane domain at the β3/α1 subunit interface. | Crystallography and docking studies show preferential binding of the natural enantiomer. nih.gov |

| Secondary Binding Site | A cavity within the α subunit. frontiersin.org | Contributes to allosteric effects on channel function. nih.gov |

| Stereoselectivity | The natural enantiomer has higher binding affinity and efficacy than ent-allopregnanolone, supporting a specific protein binding interaction. nih.gov | Oocyte electrophysiology studies confirm differential potentiation of GABA-elicited currents. nih.gov |

| Key Structural Features | A 3α-hydroxy group on the A-ring and a keto group at C20 on the D-ring are critical for positive modulatory activity. nih.gov | Structure-activity relationship studies demonstrate loss of potentiation with modifications to these groups. nih.gov |

GABAergic inhibition occurs in two distinct modes: phasic and tonic. nih.govphysiology.org

Phasic inhibition is mediated by synaptic GABA-A receptors that are transiently activated by high concentrations of GABA released into the synapse, generating inhibitory postsynaptic currents (IPSCs). nih.govresearchgate.net

Tonic inhibition is a persistent inhibitory current generated by perisynaptic or extrasynaptic GABA-A receptors that are continuously activated by low, ambient concentrations of GABA in the extracellular space. nih.govresearchgate.net

Allopregnanolone modulates both forms of inhibition. It enhances phasic inhibition primarily by prolonging the decay time of IPSCs, without significantly affecting their peak amplitude. nih.govnih.gov This means it makes the inhibitory signal last longer.

The neurosteroid also potently enhances tonic inhibition. nih.gov This effect is particularly prominent at extrasynaptic GABA-A receptors containing the δ subunit, which are highly sensitive to allopregnanolone. frontiersin.orgmdpi.com Some studies suggest that while a baseline tonic current may exist without GABA, the enhancement of this current by allopregnanolone is GABA-dependent. nih.gov For example, in medium spiny neurons of the nucleus accumbens, allopregnanolone incubation rendered the tonic current sensitive to the GABA antagonist gabazine, indicating a reliance on ambient GABA for the steroid-enhanced effect. nih.gov In other cell types, such as spinal interneurons, allopregnanolone can induce a tonic current directly. mdpi.com

The vast heterogeneity of GABA-A receptors, which are pentameric assemblies of different subunits (e.g., α1–6, β1–3, γ1–3, δ), significantly influences the modulatory efficacy of allopregnanolone. nih.govmdpi.com

The identity of the α subunit modestly influences the steroid's potency. nih.gov Receptors containing α1, α3, or α6 subunits are generally more sensitive to low concentrations of allopregnanolone compared to those containing α2, α4, or α5 subunits. nih.govnih.gov The presence of an α4 subunit, in particular, has been associated with reduced sensitivity to allopregnanolone. nih.govnih.gov

The β subunit isoform (β1–3) appears to have little impact on the neurosteroid's modulatory effects. nih.gov The presence of a γ subunit is not essential for neurosteroid activity, but its identity can influence potency, with γ2-containing receptors being more sensitive than γ1-containing ones. nih.govnih.gov

The presence of the δ subunit, often in combination with α4 or α6 subunits, confers high sensitivity to neurosteroids and is a key determinant of tonic current modulation. nih.govfrontiersin.orgmdpi.com Conversely, the incorporation of an ε subunit can dramatically reduce the GABA-enhancing actions of allopregnanolone. nih.gov

| Subunit Type | Influence on Efficacy | Receptor Type Modulated |

|---|---|---|

| α1, α3, α6 | Higher sensitivity and potency. nih.govnih.gov | Synaptic and Extrasynaptic |

| α2, α4, α5 | Lower sensitivity. nih.govnih.govnih.gov | Synaptic and Extrasynaptic |

| β1-3 | Little to no influence on efficacy. nih.gov | - |

| γ2 | Confers higher potency compared to other γ subunits. nih.gov | Mainly Synaptic |

| δ | Greatly augments steroid action, crucial for enhancing tonic inhibition. frontiersin.orgnih.gov | Extrasynaptic |

| ε | Dramatically reduces steroid efficacy. nih.gov | Extrasynaptic |

Interactions with Other Neurotransmitter Systems and Receptors

While allopregnanolone's primary target is the GABA-A receptor, it also interacts with other neurotransmitter systems, notably the glutamatergic system. This interaction adds another layer of complexity to its neuromodulatory profile.

Research indicates that allopregnanolone can modulate the glutamatergic system, which is the primary excitatory system in the brain. Some studies have shown that allopregnanolone can increase the release of glutamate. nih.govresearchgate.net This effect appears to be dependent on the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. In hypothalamic explants, allopregnanolone-induced glutamate release was reversed by the NMDA receptor antagonist AP-7. nih.govresearchgate.net

Furthermore, the effects of allopregnanolone on GABAergic transmission can be interconnected with NMDA receptor activity. In the central amygdala, the reduction of GABAergic IPSCs by allopregnanolone was blocked by an NMDA receptor antagonist, suggesting that the neurosteroid's effect in this region may depend on network activity involving NMDA receptors. physiology.orgduke.edu These findings suggest that allopregnanolone does not act solely on inhibitory systems but can also influence neuronal excitability through complex interactions with excitatory pathways. nih.gov

Investigation of Potential Sigma-1 Receptor Modulation

While the primary molecular target of 3α-hydroxy-5α-pregnan-20-one (also known as allopregnanolone) is the GABA-A receptor, some research has explored its interaction with other neural targets, including the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which can translocate within the cell to modulate various ion channels and signaling pathways.

Some neurosteroids, such as progesterone (B1679170), have been shown to bind to σ1 receptors, suggesting a potential link between endocrine, nervous, and immune systems. nih.gov Progesterone competes for the binding site on the σ1 receptor and displays a notable affinity for it. frontiersin.org Given that 3α-hydroxy-5α-pregnan-20-one is a metabolite of progesterone, it has been investigated for similar properties. Studies have suggested that neurosteroids, acting via sigma receptors, can modulate glutamatergic responses and Ca2+ influx. nih.gov This interaction represents a distinct mechanism from the well-documented GABAergic modulation and could contribute to the broader physiological effects of neurosteroids, including roles in neuroprotection and cognitive processes. nih.govfrontiersin.org

Analysis of Non-Genomic Action via Membrane Receptors, distinct from Classical Intracellular Steroid Receptors

Steroid hormones traditionally exert their effects through "genomic" mechanisms, which involve binding to intracellular receptors that act as transcription factors to alter gene expression. This process typically takes hours to manifest. frontiersin.org In contrast, 3α-hydroxy-5α-pregnan-20-one and other neuroactive steroids act primarily through rapid, "non-genomic" mechanisms by directly interacting with membrane-bound receptors. frontiersin.orgnih.govnih.govdundee.ac.uk

This non-genomic action occurs within seconds to minutes and does not require gene transcription or protein synthesis. frontiersin.orgnih.gov The principal target for the non-genomic action of 3α-hydroxy-5α-pregnan-20-one is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. nih.govnih.govdundee.ac.uk It binds to a distinct allosteric site on the GABA-A receptor complex, potentiating the receptor's response to GABA and increasing the flow of chloride ions into the neuron. nih.govnih.gov At higher concentrations, it can also directly gate the receptor's chloride channel in the absence of GABA. nih.govmdpi.com

This modulation of membrane-bound ion channels is fundamentally different from the action of classical intracellular steroid receptors. nih.gov In addition to the GABA-A receptor, non-classical actions of neuroactive steroids can involve the modulation of other membrane targets, including other neurotransmitter receptors like NMDA and 5-HT3 receptors, as well as specific G protein-coupled membrane receptors for progestogens (mPRs). nih.gov These rapid, non-genomic effects allow neurosteroids to finely and quickly tune neuronal excitability. dundee.ac.uk

Structure-Activity Relationships for GABA-A Receptor Modulation

The ability of pregnane steroids to modulate the GABA-A receptor is highly dependent on their three-dimensional structure. Specific stereochemical features and the presence of certain functional groups on the steroid nucleus are critical for activity, determining whether a steroid will enhance or inhibit receptor function, or be inactive.

Impact of Stereochemistry (e.g., 3α vs. 3β, 5α vs. 5β) on Pharmacological Profile

The stereochemistry of the steroid molecule is a crucial determinant of its pharmacological activity at the GABA-A receptor.

3-Hydroxyl Group Position (3α vs. 3β): The orientation of the hydroxyl group at the C3 position is paramount. A 3α-hydroxyl configuration is an essential requirement for positive allosteric modulation of the GABA-A receptor. nih.govnih.gov Steroids with this feature, like 3α-hydroxy-5α-pregnan-20-one, enhance GABA-mediated chloride currents. frontiersin.org In stark contrast, its 3β-epimer, epi-allopregnanolone (3β-hydroxy-5α-pregnan-20-one), acts as a negative allosteric modulator, inhibiting GABA-A receptor function. nih.govresearchgate.net While both epimers may bind to the receptor, they produce opposite functional effects. researchgate.net

A/B Ring Conformation (5α vs. 5β): The fusion of the A and B rings of the steroid nucleus also significantly influences activity. The 5α-configuration results in a planar steroid structure, whereas the 5β-configuration leads to a bent, "L-shaped" molecule. nih.gov The 5α-reduced metabolites, such as 3α-hydroxy-5α-pregnan-20-one (allopregnanolone), are generally the most potent positive modulators of the GABA-A receptor. dntb.gov.ua Its 5β-isomer, pregnanolone (3α-hydroxy-5β-pregnan-20-one), is also a positive modulator but typically exhibits lower potency than its 5α counterpart. nih.gov

This strict stereochemical dependence highlights the specificity of the neurosteroid binding site(s) on the GABA-A receptor.

Effects of Structural Modifications at Various Positions on Receptor Activity

Beyond the critical stereochemistry at the C3 and C5 positions, modifications at other locations on the pregnane skeleton can significantly alter the molecule's interaction with the GABA-A receptor.

C17/C20 Side Chain: Alterations to the side chain at the C17 position can drastically affect the efficacy and kinetics of receptor modulation. For example, replacing the acetyl group at C17 with other substituents can change how the steroid activates tonic currents mediated by extrasynaptic GABA-A receptors. nih.gov

C3 Functional Group: While the 3α-hydroxyl group is obligatory for potentiation, replacing it with other moieties can lead to different pharmacological profiles. nih.gov For instance, adding a negatively charged sulfate group at the C3 position, as in pregnenolone sulfate, can convert a potentiating steroid into an inhibitory one. nih.gov

Androstane vs. Pregnane Skeleton: Steroids with an androstane skeleton (lacking the C17 side chain), such as androstanediol, generally show weaker modulatory activity at GABA-A receptors compared to pregnane analogs like allopregnanolone. nih.govwikipedia.org

These structure-activity relationships have been crucial for designing synthetic neuroactive steroids with specific pharmacological properties.

Table 1: Impact of Stereochemistry on GABA-A Receptor Modulation

| Compound | Stereochemistry | Effect on GABA-A Receptor |

|---|---|---|

| 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) | 3α, 5α | Potent Positive Allosteric Modulator |

| 3β-Hydroxy-5α-pregnan-20-one (Epi-allopregnanolone) | 3β, 5α | Negative Allosteric Modulator/Inhibitor |

| 3α-Hydroxy-5β-pregnan-20-one (Pregnanolone) | 3α, 5β | Positive Allosteric Modulator (less potent than 5α) |

Table 2: Effect of Structural Modifications on Neurosteroid Activity

| Structural Class | Key Modification | General Effect on GABA-A Receptor Activity | Example |

|---|---|---|---|

| Androstane Analogs | Lack of C17 side chain | Weaker positive modulation compared to pregnanes | Androstanediol |

| Sulfated Steroids | Addition of sulfate group at C3 | Typically inhibitory | Pregnenolone Sulfate |

Neurobiological Roles of 3α Hydroxy 5α Pregnan 20 One in Preclinical Models

Influence on Synaptic and Extrasynaptic Neurotransmission

3α-Hydroxy-5α-pregnan-20-one is a potent modulator of GABAergic neurotransmission, the primary inhibitory system in the brain. nih.gov It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. nih.gov This modulation "fine-tunes" neuronal excitability. nih.gov Studies have shown that it can significantly increase recurrent inhibition in the hippocampus, a process mediated by GABAergic interneurons. nih.gov This effect is considerably more potent than that of phenobarbital, another modulator of GABA-A receptors. nih.gov At subnanomolar concentrations, it has been shown to enhance the number of accessible binding sites for GABA-A receptor agonists. nih.gov

Role in Brain Development and GABA-A Receptor Plasticity

The concentration of 3α-Hydroxy-5α-pregnan-20-one fluctuates significantly during brain development, suggesting a role in this critical process. nih.gov In rats, its levels in the fetal forebrain decrease sharply before birth and then rise again. nih.gov Postnatally, there are further elevations in cortical levels around postnatal days 10 and 14. nih.gov These fluctuations in neurosteroid levels are thought to contribute to the plasticity of GABA-A receptors during development. nih.govnih.gov For instance, changes in its concentration during pregnancy are causally related to alterations in the expression of specific GABA-A receptor subunits and the function of extrasynaptic GABA-A receptors in the hippocampus. nih.gov

Involvement in Stress Physiology and Neuroendocrine Regulation

3α-Hydroxy-5α-pregnan-20-one plays a crucial role in the regulation of the body's stress response, primarily through its interaction with the hypothalamic-pituitary-adrenal (HPA) axis. nih.govnih.gov Acute stress leads to an increase in the synthesis and release of this neurosteroid in both the plasma and the brain. nih.gov It acts to normalize the HPA axis function, helping to restore homeostasis after a stressful event. nih.gov For example, it can partially prevent the stress-induced increase in corticosterone, a key stress hormone, in female rats. nih.gov The regulatory role of 3α-Hydroxy-5α-pregnan-20-one on the HPA axis can differ depending on the type of stressor and the sex of the individual, highlighting the complexity of its involvement in neuroendocrine regulation. nih.gov

Behavioral Correlates in Preclinical Models and Associated Neurosteroid Levels

The neurosteroid 3α-hydroxy-5α-pregnan-20-one, commonly known as allopregnanolone (B1667786), is a potent positive allosteric modulator of the GABA-A receptor. elsevierpure.comnih.gov Its influence on this primary inhibitory system in the central nervous system underpins a range of behavioral effects extensively documented in preclinical research. Animal models have been crucial in elucidating the relationship between the levels of this neurosteroid in various biological compartments and its behavioral outcomes, including anxiolytic, sedative, anticonvulsant, and cognitive effects.

In preclinical rodent models, allopregnanolone administration consistently reduces stress and anxiety-like behaviors. nih.gov Studies using paradigms such as the elevated plus-maze and shock-probe burying test have demonstrated these anxiolytic properties. nih.govnih.gov For instance, direct microinfusions of allopregnanolone into the amygdala, a key brain region in processing fear and anxiety, produce anxiolytic effects in rats. nih.gov Furthermore, research indicates that exploratory and low-anxiety behaviors in rats correlate with circulating and hippocampal levels of allopregnanolone. nih.gov

Chronic stress, a factor implicated in anxiety disorders, has been shown to reduce endogenous allopregnanolone levels in animal models. nih.gov In a social isolation model, the development of anxiety-like behaviors was associated with a significant reduction in these levels. nih.gov Conversely, withdrawal from prolonged exposure to allopregnanolone, modeled in pseudopregnant rats, can induce an anxiogenic withdrawal syndrome. jneurosci.org This state of increased anxiety is linked to a reduction in central nervous system levels of allopregnanolone following the removal of its ovarian source. jneurosci.org Blockade of allopregnanolone synthesis has also been shown to impair social and affective behaviors in rats, an effect that can be restored by allopregnanolone infusion. nih.gov

| Preclinical Model/Paradigm | Key Findings | Associated Neurosteroid Levels | Source |

|---|---|---|---|

| Elevated Plus-Maze (Rats) | Intracerebroventricular administration of allopregnanolone elicited anxiolytic effects. | Exogenously administered. | nih.gov |

| Shock-Probe Burying Test (Rats) | Intrahippocampal or intraseptal injection of pregnanolone increased latency to burying and decreased its duration. | Exogenously administered. | nih.gov |

| Social Isolation (Rodents) | Chronic stress from social isolation induced anxiety-like behavior. Exogenous allopregnanolone prevented this development. | Social isolation was associated with a significant reduction in endogenous allopregnanolone levels. | nih.gov |

| Pseudopregnancy Model (Rats) | Withdrawal from elevated progesterone (B1679170)/allopregnanolone levels induced increased anxiety. | Withdrawal (via ovariectomy or 5α-reductase inhibition) significantly reduced CNS allopregnanolone levels from a high of 13.20 ng/gm to 3.37-4.84 ng/gm. | jneurosci.org |

The sedative and hypnotic effects of allopregnanolone are well-established in preclinical studies and are attributed to its potentiation of GABA-A receptor-mediated inhibition. nih.gov At higher concentrations, allopregnanolone can induce sedation and loss of the righting reflex, a measure of hypnotic effect in rodents. nih.govnih.gov A significant correlation has been observed between the levels of allopregnanolone in the cerebral cortex and the hypnotic effect of ethanol, suggesting that the neurosteroid may mediate some of ethanol's sedative properties. nih.gov

Systemic administration of ethanol has been shown to produce a dose- and time-dependent increase in allopregnanolone levels in the rat cerebral cortex. nih.gov This elevation to pharmacologically relevant concentrations coincides with the sedative and hypnotic effects of ethanol. nih.gov The use of 5α-reductase inhibitors, which block the synthesis of allopregnanolone, can prevent or reverse some of these ethanol-induced behaviors, further substantiating the role of the neurosteroid in sedation. nih.gov The rapid onset and short duration of action of some synthetic allopregnanolone analogs are consistent with their potential utility as sedative-hypnotic agents. nih.gov

| Preclinical Model/Paradigm | Key Findings | Associated Neurosteroid Levels | Source |

|---|---|---|---|

| Ethanol Administration (Rats) | A significant correlation was found between cerebral cortical allopregnanolone levels and the hypnotic effect (loss of righting reflex) of ethanol. | Systemic ethanol administration elevated allopregnanolone levels in the cerebral cortex in a dose- and time-dependent manner. | nih.gov |

| Behavioral Observation (Rats) | High doses of allopregnanolone resulted in sedation. | Exogenously administered. | nih.gov |

| General Behavioral Procedures (Mice and Rats) | A novel synthetic neurosteroid, Co 134444, exhibited sedative-hypnotic effects with rapid onset and short duration. | Not measured; effects of a synthetic analog were studied. | nih.gov |

Allopregnanolone demonstrates robust anticonvulsant activity across a variety of preclinical seizure models. nih.govmdpi.com It is effective against seizures induced by chemical convulsants like pentylenetetrazol and bicuculline, as well as in chronic epilepsy models such as those induced by kainic acid. nih.govnih.govcas.cz This anticonvulsant action is directly linked to its ability to enhance GABAergic inhibition, which helps to control neuronal hyperexcitability. nih.gov

Studies in epileptic rats have revealed a complex relationship between seizure frequency and endogenous neurosteroid levels. In a kainic acid model of temporal lobe epilepsy, a selective reduction in hippocampal levels of allopregnanolone and pregnanolone was observed. karger.combohrium.com Interestingly, allopregnanolone levels, but not pregnanolone, were positively correlated with seizure frequency, suggesting that seizures themselves might stimulate a compensatory, albeit insufficient, synthesis of allopregnanolone. karger.combohrium.com Conversely, inhibiting the synthesis of neurosteroids with finasteride in epileptic rats caused a significant exacerbation of seizures, which could be rapidly terminated by replenishing allopregnanolone. nih.gov This highlights the critical role of basal neurosteroid synthesis in controlling seizure activity. nih.gov

| Preclinical Model/Paradigm | Key Findings | Associated Neurosteroid Levels | Source |

|---|---|---|---|

| Kainic Acid-Induced Epilepsy (Rats) | Epileptic rats showed decreased hippocampal allopregnanolone (–50%) and pregnanolone (–64%) levels. | Hippocampal allopregnanolone levels were positively correlated with seizure frequency, suggesting a potential compensatory mechanism. | karger.combohrium.com |

| Finasteride Administration in Epileptic Rats | Inhibition of neurosteroid synthesis with finasteride led to a 25-fold increase in seizure frequency. | Finasteride administration increased serum progesterone, consistent with enzyme inhibition. Replenishing allopregnanolone terminated seizures. | nih.gov |

| Ethanol Withdrawal (Rats) | Allopregnanolone administration blocked the increased seizure susceptibility induced by ethanol withdrawal. | Not measured, but the effect is linked to allopregnanolone's GABAergic action. | nih.gov |

| Pentylenetetrazol-Induced Seizures (Immature Rats) | A synthetic analogue of allopregnanolone suppressed generalized tonic-clonic seizures. | Not measured; effects of a synthetic analog were studied. | cas.cz |

The influence of allopregnanolone on cognitive functions like learning and memory is multifaceted, with studies reporting both impairing and restorative effects depending on the model and experimental context. Systemic administration of allopregnanolone has been shown to impair the encoding and consolidation of object memory and contextual fear memory in mice. elsevierpure.com These effects are thought to be mediated by the disruption of dorsal hippocampal function. elsevierpure.com

In contrast, in models of neurodegeneration and cognitive decline, allopregnanolone has demonstrated therapeutic potential. In a triple transgenic mouse model of Alzheimer's disease (3xTgAD), which exhibits learning and memory deficits, allopregnanolone treatment reversed these cognitive impairments. pnas.orgnih.gov It restored performance in a hippocampal-dependent associative learning task to levels comparable to non-transgenic mice. pnas.org Similarly, in an animal model of metabolic syndrome where cognitive dysfunction is a known comorbidity, allopregnanolone therapy improved working spatial memory. nih.govmdpi.com The mechanisms for these restorative effects may involve the promotion of neurogenesis and the enhancement of synaptic plasticity markers in the hippocampus. pnas.orgnih.gov

| Preclinical Model/Paradigm | Key Findings | Associated Neurosteroid Levels | Source |

|---|---|---|---|

| Novel Object Recognition & Fear Conditioning (Mice) | Systemic allopregnanolone impaired the encoding and consolidation of object memory and contextual fear memory. | Exogenously administered. | elsevierpure.com |

| 3xTgAD Mouse Model of Alzheimer's Disease | Allopregnanolone reversed learning and memory deficits, restoring cognitive function to levels of non-transgenic mice. | The 3xTgAD model exhibited altered brain and serum concentrations of allopregnanolone prior to treatment. | pnas.orgnih.gov |

| Metabolic Syndrome Model (Rats) | Allopregnanolone therapy improved working spatial memory in the Y-maze task. | Insulin resistance in the model is found to reduce neurosteroids; allopregnanolone was administered exogenously. | nih.govmdpi.com |

| Ovariectomized (OVX) Rat Model | Intrahippocampal infusion of allopregnanolone was involved in the recovery of learning and memory deficits. | Exogenously administered to mimic physiological levels. | conicet.gov.ar |

Regulation and Physiological Significance of 5α Pregnane Steroids

Endogenous Levels and Distribution in Neural and Peripheral Tissues

5α-Pregnane steroids are synthesized not only in peripheral glands but also de novo within the nervous system, earning them the classification of neurosteroids. nih.govnih.gov Their concentrations vary significantly between the brain and peripheral circulation, and also among different regions of the brain, indicating localized production and specific functional roles. nih.govcornell.edu

The brain maintains concentrations of certain neurosteroids, such as allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one), that are often higher than those found in the plasma. nih.gov This is consistent with the brain's capacity for local synthesis from cholesterol or circulating steroidal precursors. nih.gov Studies in humans have demonstrated a distinct regional distribution of progesterone (B1679170) and its 5α-reduced metabolites. For instance, in fertile women, the highest concentrations of progesterone were found in the amygdala, cerebellum, and hypothalamus, while its metabolites, 5α-pregnane-3,20-dione (5α-DHP) and allopregnanolone, were most abundant in the substantia nigra and basal hypothalamus. cornell.edu

In aged, non-demented individuals, a study measuring various steroids revealed a general distribution pattern, with the highest concentrations found in the hypothalamus, followed by the striatum, frontal cortex, cerebellum, and finally the amygdala and hippocampus, which had similar levels. oup.com The concentration of allopregnanolone, however, was found to be considerably lower than its precursors like pregnenolone and progesterone. oup.com

Peripheral nerves also exhibit the capacity to synthesize and metabolize these steroids, with levels that can differ from those in the central nervous system and plasma. mdpi.com For example, the sciatic nerve in female rats shows higher levels of pregnenolone, 5α-DHP, and allopregnanolone compared to males, highlighting sex-specific differences in peripheral neurosteroidogenesis. mdpi.com Glial cells, including oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system, are key sites of 5α-pregnane steroid synthesis and play a crucial role in processes like myelination. nih.govnih.gov

Table 1: Regional Distribution of 5α-Pregnane Steroids and Precursors in the Human Brain This table presents a generalized overview of steroid concentration distribution in non-demented individuals.

| Brain Region | Relative Steroid Concentration |

| Hypothalamus | Highest |

| Striatum | High |

| Frontal Cortex | Moderate |

| Cerebellum | Moderate |

| Amygdala | Lower |

| Hippocampus | Lower |

| Data synthesized from findings in Weill-Engerer et al. (2002). oup.com |

Fluctuations Across Physiological States (e.g., Estrous Cycle, Stress, Development)

The levels of 5α-pregnane steroids are not static; they exhibit dynamic fluctuations in response to various physiological conditions. These changes are critical for adapting to different life stages and environmental challenges.

Estrous and Menstrual Cycle: In females, the concentrations of allopregnanolone in both the brain and plasma closely follow the cyclical changes of progesterone. nih.gov During the luteal phase of the human menstrual cycle, when progesterone levels are high, there is a corresponding increase in brain and plasma concentrations of allopregnanolone. nih.govcornell.edu Similarly, in female rats, brain levels of allopregnanolone are significantly higher than plasma levels and track the progesterone fluctuations during the estrous cycle. nih.gov This cyclical variation is reflected in the significantly higher brain concentrations of progesterone, 5α-DHP, and allopregnanolone in fertile women during the luteal phase compared to postmenopausal women. cornell.edu

Stress: Acute stress is a potent stimulus for the rapid elevation of 5α-pregnane steroid levels in the brain. For example, a swim stress protocol in rats led to significant increases in allopregnanolone and pregnenolone in the frontal cortex. nih.gov This stress-induced synthesis is considered an endogenous mechanism to counteract the excitatory effects of stress and restore homeostasis, primarily through the potentiation of GABAergic inhibition.

Development: Neurosteroids play a substantial role during development. The fetal brain has remarkably high concentrations of allopregnanolone, which are thought to provide a protective, inhibitory tone. nih.gov Postnatal development also requires high levels of progesterone and its metabolites for processes such as neuronal survival and differentiation. nih.gov

Physiological Relevance of 5α-Pregnane-3,20-dione and 3α-Hydroxy-5α-Pregnan-20-one in Endocrine Feedback Loops

5α-Pregnane-3,20-dione (5α-DHP) and 3α-hydroxy-5α-pregnan-20-one (allopregnanolone) are not merely metabolic byproducts of progesterone but are physiologically active steroids that participate in endocrine feedback mechanisms. Their primary and most studied action is the modulation of the gamma-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. frontiersin.org

By acting as potent positive allosteric modulators of the GABAA receptor, these neurosteroids enhance the inhibitory effects of GABA. This mechanism is central to their role in regulating neuronal excitability and influencing mood, anxiety, and stress responses. frontiersin.org The fluctuations in allopregnanolone levels during the menstrual cycle, for instance, are linked to changes in mood and the symptoms of premenstrual syndrome (PMS) and premenstrual dysphoric disorder (PMDD). researchgate.net In this context, allopregnanolone's effect on mood appears to follow an inverted U-shaped curve, where both low and very high concentrations have less effect on negative mood than the moderate concentrations seen during the luteal phase. researchgate.net

The rapid, non-genomic actions of these steroids on membrane receptors like the GABAA receptor allow them to provide immediate feedback on neuronal circuits, distinct from the slower, genomic effects of classical steroid hormones that act on nuclear receptors. frontiersin.org This rapid signaling is crucial for maintaining brain homeostasis in response to fluctuating physiological states like stress or the reproductive cycle.

Comparative Physiology of 5α-Pregnane Metabolism Across Mammalian Species

While the fundamental pathways of 5α-pregnane steroid metabolism are conserved across mammals, there is significant diversity in the regional and species-specific expression and activity of the key synthesizing enzymes, 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govnih.gov This diversity leads to variations in the accumulation and physiological roles of allopregnanolone and its precursors.

For example, sex-dimorphic expression of these enzymes has been observed in rats. The cerebellum of male rats has higher 5α-reductase activity, while pro-estrous females exhibit higher 3α-HSD activity compared to males. nih.gov These differences contribute to sex-specific patterns of allopregnanolone levels in various brain regions. mdpi.comnih.gov

The response to hormonal changes, such as gonadectomy, also reveals species and sex differences. In male rats, long-term gonadectomy leads to decreased allopregnanolone levels in the cerebral cortex and cerebellum, an effect not observed in females. nih.gov These findings underscore that the regulation of neurosteroidogenesis is highly specific to the brain region, sex, and species, suggesting an evolutionary adaptation of these signaling systems to meet diverse physiological demands. nih.gov

Table 2: Key Enzymes in 5α-Pregnane Steroid Metabolism

| Enzyme | Function | Precursor | Product |

| 5α-reductase | Reduces the A-ring of progesterone | Progesterone | 5α-Pregnane-3,20-dione (5α-DHP) |

| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Reduces the 3-keto group of 5α-DHP | 5α-Pregnane-3,20-dione (5α-DHP) | 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) |

Analytical Chemistry and Bioanalytical Methodologies for 5α Pregnane Steroids

Quantitative Techniques in Biological Matrices

A variety of analytical techniques have been developed and validated for the quantification of 5α-pregnane steroids in biological samples such as plasma, serum, and brain tissue. The choice of method often depends on the required sensitivity, specificity, and the specific steroid being analyzed.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroid hormones. nih.govnih.govrestek.com For 5α-pregnane steroids, derivatization is typically required to improve their volatility and thermal stability for GC analysis. restek.com Common derivatization agents include methoxylamine HCl and trimethylsilyl imidazole. restek.com

Mass fragmentography, also known as selected ion monitoring (SIM), is a GC-MS technique that offers high sensitivity and specificity by monitoring only a few characteristic ions of the target analyte. This approach has been successfully used for the simultaneous measurement of subpicomolar concentrations of allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and its precursors, including 5α-dihydroprogesterone (5α-pregnane-3,20-dione), in various brain areas. nih.gov The use of a triple quadrupole with electron impact (EI) ionization operating in selected reaction monitoring (SRM) mode can significantly reduce background noise when analyzing biological samples. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Column | Capillary GC column with a thin film of 100% dimethylpolysiloxane. | restek.com |

| Derivatization | Methoxylamine HCl and trimethylsilyl imidazole to improve chromatography. | restek.com |

| Detection | Mass spectrometer in tandem mode (MS/MS) with Argon as collision gas. | protocols.io |

| Ionization | Electron impact (EI) ionization with an energy of 70 eV. | protocols.io |

Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), has become a standard platform for steroid analysis due to its speed, sensitivity, and specificity. thermofisher.com This technique allows for the simultaneous quantification of multiple steroids in a single run. nih.gov

For 5α-pregnane steroids, reversed-phase liquid chromatography is often employed for separation. birmingham.ac.uknih.gov The use of additives in the mobile phase, such as formic acid or ammonium fluoride, can enhance ionization and improve sensitivity. nih.govmedrxiv.org Post-column infusion of ammonium fluoride has been shown to significantly enhance the ionization of 3-keto-Δ4 steroids. birmingham.ac.uknih.gov

Derivatization can also be used in LC-MS to improve the ionization efficiency of neutral steroids. However, methods for the analysis of multiple steroids without derivatization have also been developed. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Ultra-high performance liquid chromatography (uPLC) with a C18 column. | birmingham.ac.ukmedrxiv.org |

| Mobile Phase | Water (0.1% formic acid) and methanol gradient. | birmingham.ac.ukmedrxiv.org |

| Ionization Enhancement | Post-column infusion of ammonium fluoride (6 mmol/L). | birmingham.ac.uknih.gov |

| Quantification | Performed on a triple quadrupole mass spectrometer. | birmingham.ac.ukmedrxiv.org |

Radioimmunoassay (RIA) is a highly sensitive method that has been developed for the measurement of 5α-pregnane-3,20-dione in human plasma. nih.gov This technique involves the use of a specific antibody that binds to the target steroid. A radiolabeled version of the steroid competes with the unlabeled steroid in the sample for binding to the antibody. The concentration of the steroid in the sample is then determined by measuring the amount of radioactivity.

The specificity of the antiserum is a critical factor in RIA. For the analysis of 5α-pregnane-3,20-dione, an antiserum with negligible cross-reactivity with the 5β-isomer (1.8%) and minor cross-reactivity with other hydroxylated pregnanes (5-40%) has been developed. nih.gov Cross-reacting steroids can be separated by a chromatographic step prior to the assay. nih.gov

Sample Preparation and Extraction Procedures for Steroid Analysis

The preparation of biological samples is a critical step in the analysis of 5α-pregnane steroids to remove interfering substances and concentrate the analytes. Common procedures include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

For the RIA of 5α-pregnane-3,20-dione, an ether extraction of plasma samples followed by column chromatography has been used. nih.gov In another study measuring progesterone (B1679170) and its 5α-reduced metabolites in brain tissue, extraction was performed with ethanol followed by purification with celite chromatography. nih.gov

Multi-steroid profiling methods using LC-MS/MS often employ LLE with solvents like methyl tert-butyl ether (MTBE). researchgate.net SPE with C18 cartridges is also a common technique for cleaning up samples before analysis. nih.gov

Method Validation and Considerations for Isomeric Separation and Quantification

The validation of analytical methods is essential to ensure the accuracy and reliability of the results. mdpi.com Validation parameters typically include linearity, selectivity, limit of quantification (LLOQ), accuracy, precision, and stability. mdpi.com For multi-steroid analysis by LC-MS/MS, acceptable accuracy is generally considered to be within a bias range of -15% to +15%. birmingham.ac.uk

A significant challenge in steroid analysis is the presence of isomers, which are compounds with the same molecular formula but different structural arrangements. thermofisher.com Since mass spectrometry alone cannot differentiate between isomers, chromatographic separation is necessary. thermofisher.com Biphenyl bonded phase columns have shown unique selectivity for aromatic and moderately polar analytes, providing improved resolution of structural isomers, especially when using methanol in the mobile phase. thermofisher.com

Applications of Metabolic Profiling Approaches for 5α-Pregnane Steroids

Metabolic profiling, or metabolomics, allows for the simultaneous measurement of a large number of metabolites in a biological sample, providing a snapshot of the metabolic state. nih.gov Multi-steroid profiling by LC-MS/MS is a powerful tool for studying the complex pathways of steroid biosynthesis and metabolism. birmingham.ac.ukmedrxiv.org

These approaches have been applied to investigate the role of 5α-reduced progestins in various physiological and pathological conditions. For example, the concentrations of progesterone, 5α-pregnane-3,20-dione, and 3α-hydroxy-5α-pregnan-20-one have been measured in different regions of the human female brain to understand their distribution and relationship with endocrine states. nih.gov Furthermore, the measurement of 5α-reduced metabolites has been used to study corpus luteum function in the African elephant. nih.gov

Advanced Research Directions in 5α Pregnane Steroid Biology

Q & A

Q. How can researchers ensure reproducibility in 5α-Pregnan-20-one experiments?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, detailing housing conditions, randomization, and blinding. Share raw data and code via repositories (e.g., Zenodo). Use collaborative inter-laboratory validation with standardized protocols (e.g., NIH assay guidance). Publish negative results to counter publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.